molecular formula C11H15NO2 B1590031 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine CAS No. 91247-06-2

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine

Cat. No. B1590031
CAS RN: 91247-06-2
M. Wt: 193.24 g/mol
InChI Key: PMFJDFRZFOSMSM-UHFFFAOYSA-N
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Description

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine, also known as 2C-H, is a psychoactive compound that belongs to the phenethylamine class of drugs. It is a synthetic chemical that has been used in scientific research for its various properties.

Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

  • Amide Derivatives for Anti-Inflammatory Use: Amide derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These derivatives showed significant activity and were free of gastrointestinal toxicity commonly associated with NSAIDs. However, they were ineffective in reducing secondary lesions in adjuvant-induced arthritis and did not inhibit TNF-alpha in lipopolysaccharide-induced pyresis (Sharma & Ray, 2007).

Synthesis and Derivatization

  • Novel Synthesis of Indanone Derivatives

    A process for synthesizing 2-(4-amino-substituted benzylidene)indanone derivatives using 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one has been developed. This process involves aromatic nucleophilic substitution reactions and has been successful in creating a new class of 1-indanones (Rahimpour et al., 2018).

  • Coumarin Derivatives with Antioxidant and Antihyperglycemic Potential

    Synthesis of coumarin derivatives containing pyrazole and indenone rings, including 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, showed promising in vitro antioxidant activity. Some compounds significantly decreased glucose concentration in Streptozotocin–nicotinamide induced Adult Wistar rats, indicating their potential as antihyperglycemic agents (Kenchappa et al., 2017).

Chemical Stability and Reactivity

  • Stability of Alkoxy-substituted Inden-2-ones: The stability of 5,6-dimethoxy-1,3-diphenylinde-2-one and related compounds was studied. These compounds were found to be more stable than their non-methoxylated counterparts, demonstrating unique chemical stability and reactivity characteristics (Bradshaw et al., 1991).

Potential Antimicrobial Applications

  • Antimicrobial Agents: Novel derivatives of 5,6-dimethoxy-1-indanone were synthesized and exhibited promising antibacterial activity. These compounds could have potential applications as antimicrobial agents (Patel et al., 2018).

properties

IUPAC Name

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6,9H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFJDFRZFOSMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00520879
Record name 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine

CAS RN

91247-06-2
Record name 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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